molecular formula C13H14F3N3O2 B1419664 1-Phenyl-3-(1-(2,2,2-trifluoroacetyl)pyrrolidin-3-YL)urea CAS No. 951623-94-2

1-Phenyl-3-(1-(2,2,2-trifluoroacetyl)pyrrolidin-3-YL)urea

Cat. No.: B1419664
CAS No.: 951623-94-2
M. Wt: 301.26 g/mol
InChI Key: RDAGWKMTQMCFRR-UHFFFAOYSA-N
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Description

1-Phenyl-3-(1-(2,2,2-trifluoroacetyl)pyrrolidin-3-YL)urea is a synthetic organic compound with the molecular formula C13H14F3N3O2. This compound is characterized by the presence of a phenyl group, a trifluoroacetyl group, and a pyrrolidinyl group attached to a urea moiety. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

1-Phenyl-3-(1-(2,2,2-trifluoroacetyl)pyrrolidin-3-YL)urea is utilized in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential lead compound for the development of new pharmaceuticals, particularly in the areas of anti-inflammatory and anticancer research.

    Industry: In the development of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-3-(1-(2,2,2-trifluoroacetyl)pyrrolidin-3-YL)urea can be synthesized through a multi-step process involving the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of phenyl isocyanate with 1-(2,2,2-trifluoroacetyl)pyrrolidine in the presence of a suitable base. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-3-(1-(2,2,2-trifluoroacetyl)pyrrolidin-3-YL)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroacetyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the trifluoroacetyl group.

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(1-(2,2,2-trifluoroacetyl)pyrrolidin-3-YL)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The phenyl and pyrrolidinyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    1-Phenyl-3-(1-(2,2,2-trifluoroacetyl)pyrrolidin-3-YL)thiourea: Similar structure with a thiourea moiety instead of urea.

    1-Phenyl-3-(1-(2,2,2-trifluoroacetyl)pyrrolidin-3-YL)carbamate: Similar structure with a carbamate moiety instead of urea.

    1-Phenyl-3-(1-(2,2,2-trifluoroacetyl)pyrrolidin-3-YL)amide: Similar structure with an amide moiety instead of urea.

Uniqueness: 1-Phenyl-3-(1-(2,2,2-trifluoroacetyl)pyrrolidin-3-YL)urea is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the trifluoroacetyl group enhances its stability and reactivity, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-phenyl-3-[1-(2,2,2-trifluoroacetyl)pyrrolidin-3-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3N3O2/c14-13(15,16)11(20)19-7-6-10(8-19)18-12(21)17-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,17,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDAGWKMTQMCFRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)NC2=CC=CC=C2)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.